Ethyl oxazole-4-carboxylate

Übersicht

Beschreibung

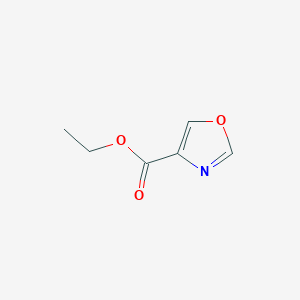

Ethyl oxazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H7NO3. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl oxazole-4-carboxylate can be synthesized through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the Van Leusen reaction with aldehydes and tosylmethyl isocyanide (TosMIC) is also employed to prepare oxazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert oxazole derivatives into more reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl oxazole-4-carboxylate exhibits a wide range of applications in scientific research:

Organic Synthesis

- Intermediate in Synthesis : It is primarily used as an intermediate in the synthesis of various organic compounds and heterocycles. Its ability to undergo palladium-catalyzed reactions enables the introduction of diverse functional groups, making it valuable in building complex molecules .

- Antimicrobial Properties : Research indicates significant antimicrobial activity against various pathogens, including bacteria, viruses, and fungi. The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Anticancer Potential : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .

Medicinal Chemistry

- Therapeutic Applications : The compound is explored for its potential therapeutic applications, particularly in drug development targeting specific diseases due to its unique biochemical properties .

Industrial Use

- Production of Fine Chemicals : this compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals due to its versatile reactivity .

Case Studies and Experimental Data

Several studies have highlighted the multifaceted biological activities of this compound:

Safety and Toxicity

While this compound shows promise in various biological assays, understanding its safety profile is crucial. Cytotoxicity assays indicate acceptable toxicity levels in mammalian cells, with CC50 values exceeding 100 µM for several derivatives tested, suggesting a favorable therapeutic window compared to established cytotoxic agents .

Wirkmechanismus

The mechanism of action of ethyl oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Ethyl oxazole-4-carboxylate can be compared with other similar compounds, such as:

Oxazole-5-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

Benzyl 2-phenyloxazole-4-carboxylate: This compound has a benzyl and phenyl group attached to the oxazole ring, which may result in different biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Biologische Aktivität

Ethyl oxazole-4-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and features a five-membered ring containing nitrogen and oxygen. This structure contributes to its reactivity and interaction with biological systems. The compound is synthesized through various methods, including the Robinson-Gabriel synthesis, which allows for the introduction of functional groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. It acts as a nucleophile in reactions with halides, facilitated by the electron density delocalization from the oxazole ring into the carbonyl group. This interaction can lead to enzyme inhibition or activation, influencing cellular processes such as:

- Cell Signaling : Modulation of pathways involved in inflammation and metabolism.

- Gene Expression : Alteration of transcription factors leading to changes in protein synthesis.

- Oxidative Stress Response : Interaction with enzymes that mitigate oxidative damage.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria, viruses, and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. The compound's ability to target specific signaling pathways associated with tumor growth further supports its potential as an anticancer agent.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound. Below is a summary of key findings:

These studies highlight the compound's multifaceted biological activities, suggesting its potential therapeutic applications.

Safety and Toxicity

While this compound shows promise in various biological assays, understanding its safety profile is crucial. Cytotoxicity assays indicate that many derivatives exhibit acceptable toxicity levels in mammalian cells, with CC50 values exceeding 100 µM for several compounds tested, indicating a favorable therapeutic window compared to established cytotoxic agents.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethyl oxazole-4-carboxylate derivatives, and how do reaction parameters influence yield?

- Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions using ethyl bromopyruvate and substituted benzamides in toluene/dioxane (1:1) under reflux for 24–72 hours . For example, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is obtained in 50% yield after refluxing with ethyl bromopyruvate, while bromination using N-bromosuccinimide increases yield to 85% under milder conditions (room temperature, 72 hours) . Solvent choice, stoichiometry, and reaction time are critical for minimizing side reactions (e.g., over-bromination).

Q. Which purification techniques are most effective for isolating this compound derivatives?

- Methodological Answer : Silica gel column chromatography with non-polar solvent mixtures (e.g., petroleum ether:ethyl acetate ratios of 96:4 to 97:3) is widely used for purification . For crystallographic studies, slow cooling of hot petroleum ether/ethyl acetate (95:5) solutions yields X-ray-quality crystals stabilized by intramolecular hydrogen bonds (C-H⋯O/N) and π-π stacking .

Q. How are this compound derivatives characterized structurally?

- Methodological Answer : Key techniques include:

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring (C=N, ~1600 cm⁻¹) vibrations .

- NMR : NMR resolves methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~7.0–8.0 ppm), while NMR confirms ester carbonyl (δ ~165 ppm) and oxazole carbons .

- Mass Spectrometry : ESI-HRMS validates molecular ion peaks (e.g., [M+H] for CHBrNO at 326.15 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of C-H functionalization in this compound derivatives?

- Methodological Answer : Direct C-H arylation at the oxazole C2/C5 positions follows an electrophilic substitution mechanism rather than cross-coupling. Deuterium-labeling experiments in dioxane/toluene with strong bases (CsCO, DBU) confirm preferential deuteration at C2/C5, ruling out palladium-mediated pathways . This contrasts with cross-coupling mechanisms requiring pre-functionalized substrates, highlighting the role of electron-deficient oxazole rings in directing electrophilic attack .

Q. How can computational modeling enhance the design of oxazole-based catalysts or sensors?

- Methodological Answer : Density functional theory (DFT) studies of carboxylate-assisted C-H activation mechanisms (e.g., via Concerted Metalation-Deprotonation, CMD) can predict reactivity trends. For example, palladium-catalyzed direct arylation of this compound with iodo/bromoarenes is optimized using computational models to identify transition states and charge distributions .

Q. What crystallographic strategies resolve challenges in analyzing this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (using Mo Kα radiation) reveals asymmetric units stabilized by intermolecular interactions (e.g., C-H⋯O hydrogen bonds and π-π stacking) . For twinned or low-resolution data, SHELXPRO and Olex2.solve enable charge-flipping algorithms to resolve disorder .

Q. How are this compound derivatives applied in materials science?

- Methodological Answer : Sequential palladium-catalyzed direct arylations produce fluorescent sensors (e.g., DPO/POPOP analogs) with large Stokes shifts (~2–3× reference compounds) and high quantum yields. These derivatives are synthesized via regioselective C-H functionalization, enabling tunable photophysical properties for optoelectronic applications .

Q. How should researchers address contradictory data in mechanistic studies of oxazole reactions?

- Methodological Answer : Discrepancies between proposed mechanisms (e.g., electrophilic vs. cross-coupling pathways) are resolved through isotopic labeling (e.g., H/C), kinetic isotope effect (KIE) measurements, and control experiments with radical scavengers . For example, Hoarau’s deuterium-incorporation experiments conclusively supported electrophilic substitution over palladium-mediated pathways .

Eigenschaften

IUPAC Name |

ethyl 1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-10-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBESIXFCSFYQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376818 | |

| Record name | Ethyl oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-14-8 | |

| Record name | Ethyl oxazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.